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Core Science & Biosynthesis

Foundational

Ethyl 6-methylpyridazine-4-carboxylate: A Privileged Scaffold for Advanced Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the strategic replacement of carbocyclic rings with...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery, the strategic replacement of carbocyclic rings with heteroaromatic bioisosteres is a fundamental tactic for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 6-methylpyridazine-4-carboxylate (CAS: 42602-52-8) has emerged as a highly versatile, privileged building block. Featuring a 1,2-diazine core, a sterically shielding methyl group, and an easily functionalizable ethyl ester, this scaffold allows medicinal chemists to systematically tune lipophilicity, enhance aqueous solubility, and mitigate off-target liabilities such as hERG inhibition. This technical guide explores the physicochemical properties, structural rationale, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical profiling is the first step in library design. The 1,2-diazine core of ethyl 6-methylpyridazine-4-carboxylate imparts a significant dipole moment, fundamentally altering the molecule's solvation energy compared to standard phenyl or pyridyl analogs.

Below is a consolidated table of the quantitative and structural data for this building block (1)[1]:

PropertyValue
Chemical Name Ethyl 6-methylpyridazine-4-carboxylate
CAS Registry Number 42602-52-8
Molecular Weight 166.18 g/mol
Molecular Formula C8H10N2O2
SMILES Code O=C(C1=CC(C)=NN=C1)OCC
Core Scaffold 1,2-Diazine (Pyridazine)
Hydrogen Bond Acceptors 4 (2 from Pyridazine N, 2 from Ester O)
Hydrogen Bond Donors 0

Pharmacological & Synthetic Relevance (The "Why")

The selection of ethyl 6-methylpyridazine-4-carboxylate in a synthetic pipeline is driven by specific, causality-based structural advantages:

  • The Pyridazine Core (1,2-Diazine): The adjacent nitrogen atoms possess lone pairs that create a strong, localized dipole moment. This high dipole moment significantly enhances the hydrogen-bond acceptor capacity of the ring, leading to improved aqueous solubility and a lower LogP compared to benzene or pyridine bioisosteres (2)[2]. Furthermore, the electron-deficient nature of the ring reduces basicity, which is a proven strategy for minimizing hERG potassium channel binding and subsequent cardiotoxicity.

  • The 6-Methyl Substituent: In vivo, unsubstituted pyridazines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, particularly at the C6 position. The deliberate placement of a methyl group at C6 acts as a steric and electronic shield, blocking this primary metabolic soft spot and extending the molecule's half-life.

  • The 4-Carboxylate Ester: The ethyl ester serves as a robust, stable synthetic handle. It survives the harsh oxidative conditions often required to aromatize the pyridazine ring during de novo synthesis, yet it can be selectively hydrolyzed or reduced late in the synthesis to generate diverse libraries of amides or ethers.

ADMELogic Core Ethyl 6-methylpyridazine-4-carboxylate Scaffold Sub1 1,2-Diazine Core (High Dipole Moment) Core->Sub1 Sub2 4-Carboxylate Ester (Synthetic Handle) Core->Sub2 Sub3 6-Methyl Group (Steric Shield) Core->Sub3 Res1 Enhanced Aqueous Solubility & Reduced hERG Liability Sub1->Res1 Res2 Enables Late-Stage Amidation & Library Diversification Sub2->Res2 Res3 Blocks CYP450-Mediated Oxidation at C6 Sub3->Res3

Mechanistic rationale for ADME optimization using the functionalized pyridazine scaffold.

Experimental Protocols: Self-Validating Systems

To utilize this building block effectively, researchers must be able to manipulate it without destroying the sensitive heteroaromatic core. Below is a field-proven, self-validating protocol for the chemoselective saponification of the ester to prepare for downstream amide coupling.

Protocol: Chemoselective Saponification to 6-Methylpyridazine-4-carboxylic Acid

Causality & Logic: Pyridazines are highly electron-deficient. Utilizing harsh basic conditions (e.g., refluxing NaOH) can inadvertently trigger nucleophilic aromatic substitution (SNAr) or catastrophic ring-opening cascades. To prevent this, a mild hydrolysis using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture at ambient temperature is strictly required. THF ensures the organic ester remains fully solvated, while water dissolves the LiOH, allowing hydrolysis to occur smoothly at the interface.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent (1.0 mmol, 166.18 mg) of Ethyl 6-methylpyridazine-4-carboxylate in 5.0 mL of THF in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: In a separate vial, dissolve 1.5 equivalents (1.5 mmol, 35.9 mg) of LiOH·H₂O in 2.0 mL of deionized water. Add this aqueous solution dropwise to the THF mixture at 0 °C to control the initial exotherm and prevent premature degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C).

  • In-Process Control (Self-Validation):

    • TLC Monitoring: Spot the reaction mixture against the starting material (Eluent: 5% MeOH in DCM, UV visualization at 254 nm). The starting material ( Rf​≈0.7 ) must completely disappear, replaced by a highly polar baseline spot ( Rf​≈0.0 ).

    • LC-MS Verification: Confirm reaction completion by observing the disappearance of the ester peak ( m/z 167.2 [M+H]+ ) and the quantitative emergence of the carboxylic acid peak ( m/z 139.1 [M+H]+ ).

  • Workup & Isolation: Once validated as complete (typically 2–4 hours), concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous residue with 5 mL of water and cool to 0 °C.

  • Acidification: Carefully acidify the aqueous layer using 1N HCl dropwise until the pH reaches ~3.0–3.5. Crucial Note: This specific pH targets the isoelectric point of the pyridazine acid, maximizing precipitation.

  • Recovery: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). If the resulting acid exhibits high aqueous solubility, lyophilization of the aqueous layer followed by trituration with 10% MeOH/DCM is recommended.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 6-methylpyridazine-4-carboxylic acid as a solid, ready for HATU/DIPEA-mediated coupling.

SynthWorkflow A 1,4-Dicarbonyl Precursor B Hydrazine Condensation A->B NH2NH2·H2O EtOH, Δ C Dihydropyridazine Intermediate B->C Cyclization D Oxidative Aromatization C->D Br2 or DDQ AcOH E Ethyl 6-methylpyridazine -4-carboxylate D->E Esterification (if required)

Synthetic workflow for the de novo construction of the ethyl 6-methylpyridazine-4-carboxylate core.

References

  • Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: MDPI URL: 3

  • Title: Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems Source: Bentham Science Publishers URL: 4

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: Semantic Scholar (Medicinal Chemistry Research) URL: 2

  • Title: 42602-52-8 | Ethyl 6-methylpyridazine-4-carboxylate Source: BLD Pharm URL: 1

  • Title: Pyridazines - Heterocyclic Building Blocks Source: Ambeed URL: 5

Sources

Exploratory

Probing the Enigmatic Core: A Technical Guide to the Mechanism of Action of Ethyl 6-Methylpyridazine-4-Carboxylate Derivatives

Preamble: The Pyridazine Scaffold - A Privileged Heterocycle in Drug Discovery The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Pyridazine Scaffold - A Privileged Heterocycle in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial effects.[1][2][3][4] The unique electronic properties of the pyridazine ring, including its capacity for hydrogen bonding and dipole interactions, make it a versatile scaffold for engaging with a wide array of biological targets.[5] This guide delves into a specific, yet promising, subclass: Ethyl 6-methylpyridazine-4-carboxylate derivatives . While this precise chemical family remains relatively underexplored in peer-reviewed literature, its structural motifs suggest several plausible and compelling mechanisms of action.

This document serves as a technical and strategic framework for researchers and drug development professionals. It moves beyond a simple literature review to propose a hypothesis-driven approach for elucidating the core mechanisms of this intriguing compound class. We will explore potential biological targets based on evidence from structurally related compounds and outline robust experimental workflows for validating these hypotheses.

Part 1: Deconstructing the Core - Hypothesized Mechanisms of Action

The Ethyl 6-methylpyridazine-4-carboxylate scaffold can be dissected into key pharmacophoric features: the pyridazine ring, the ethyl carboxylate group at the 4-position, and the methyl group at the 6-position. Each of these can contribute to target binding and biological activity. Based on extensive analysis of related pyridazine and heterocyclic carboxylate derivatives, we can postulate several primary mechanistic pathways.

Hypothesis: Enzyme Inhibition - A Predominant Modality

The presence of the ethyl carboxylate group strongly suggests that these derivatives may function as enzyme inhibitors. Carboxylate moieties are well-known to interact with the active sites of various enzymes, often mimicking natural substrates or binding to key catalytic residues.

1.1.1. Cyclooxygenase (COX) Inhibition:

Several pyridazine derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[6] The anti-inflammatory properties observed in broader pyridazine classes could be attributable to this mechanism.

1.1.2. Kinase Inhibition:

The pyridazine scaffold is present in known kinase inhibitors. For instance, pyrido[3,4-c]pyridazine derivatives have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[7] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a common interaction motif in the hinge region of kinase active sites.

1.1.3. Other Enzymatic Targets:

Based on studies of related heterocyclic carboxylates, other potential enzyme targets include:

  • Dopamine β-hydroxylase: Pyridazine-3-carboxylic acid derivatives have shown inhibitory activity against this enzyme, which is involved in neurotransmitter synthesis.[8]

  • Telomerase: Pyridine-2-carboxylate derivatives have been identified as telomerase inhibitors, suggesting a potential anticancer mechanism.[9]

Hypothesis: Modulation of Signaling Pathways

Beyond direct enzyme inhibition, these derivatives may modulate intracellular signaling cascades.

1.2.1. STAT6 Pathway Inhibition:

Certain pyrimidine-5-carboxamide derivatives have been shown to inhibit the STAT6 signaling pathway, which is crucial for T-helper cell 2 (Th2) differentiation and allergic responses.[10] Given the structural similarities, Ethyl 6-methylpyridazine-4-carboxylate derivatives could potentially interfere with this pathway.

1.2.2. Inhibition of Amyloid Fibril Formation:

Some pyridazine-based molecules have demonstrated the ability to inhibit the formation of amyloid fibrils by stabilizing the monomeric state of proteins.[9] This points to a potential therapeutic application in neurodegenerative diseases.

Part 2: A Roadmap for Mechanistic Validation - Experimental Workflows

To systematically investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is essential. The following workflows provide a self-validating system to move from broad screening to specific target identification and characterization.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the primary biological effects of the synthesized derivatives.

Experimental Protocol: Cell-Based Phenotypic Screening

  • Cell Line Selection: Utilize a panel of cell lines relevant to the hypothesized activities (e.g., cancer cell lines, immune cell lines, neuronal cell lines).

  • Assay Panel:

    • Cytotoxicity/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the anti-proliferative effects on cancer cell lines.

    • Anti-inflammatory Assays (e.g., LPS-stimulated cytokine release in macrophages): To measure the reduction of pro-inflammatory cytokines like TNF-α and IL-6.

    • Neuronal Protection Assays (e.g., against oxidative stress or amyloid-beta toxicity): To assess neuroprotective potential.

  • Data Analysis: Determine IC50/EC50 values for each derivative in each assay to establish a preliminary structure-activity relationship (SAR).

Data Presentation: Summary of Phenotypic Screening Data

DerivativeCancer Cell Line (IC50, µM)Anti-inflammatory (IC50, µM)Neuronal Protection (EC50, µM)
Compound 110.55.2> 50
Compound 22.31.825.7
Compound 3> 5045.112.3
Target Identification and Validation

Based on the phenotypic screening results, the next phase focuses on identifying the specific molecular target(s).

Experimental Workflow: Target Identification

G phenotypic_screening Phenotypic Screening Hits target_id Target Identification Strategies phenotypic_screening->target_id affinity_chromatography Affinity Chromatography-Mass Spectrometry target_id->affinity_chromatography Immobilize compound activity_based_profiling Activity-Based Protein Profiling target_id->activity_based_profiling Use reactive probe computational_prediction In Silico Target Prediction target_id->computational_prediction Reverse docking target_validation Target Validation affinity_chromatography->target_validation activity_based_profiling->target_validation computational_prediction->target_validation sirna_knockdown siRNA/CRISPR Knockdown target_validation->sirna_knockdown thermal_shift Cellular Thermal Shift Assay (CETSA) target_validation->thermal_shift recombinant_protein Recombinant Protein Assays target_validation->recombinant_protein

Caption: Workflow for target identification and validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the active Ethyl 6-methylpyridazine-4-carboxylate derivative or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting for the putative target protein.

  • Data Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Elucidation of Signaling Pathways

Once a target is validated, the downstream effects on signaling pathways must be investigated.

Signaling Pathway Analysis: A Hypothetical Kinase Inhibitor

G compound Pyridazine Derivative kinase Target Kinase (e.g., HPK1) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation transcription_factor Transcription Factor substrate->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Lyse treated and untreated cells at various time points.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of these derivatives.

Key Structural Modifications for SAR Studies:

  • Substitution on the Pyridazine Ring: Explore the effect of different substituents at the 6-position (e.g., replacing methyl with larger alkyl or aryl groups) and other positions on the ring.

  • Modification of the Carboxylate Group: Convert the ethyl ester to other esters, amides, or carboxylic acids to probe interactions with the target's active site.

  • Stereochemistry: If chiral centers are introduced, the individual enantiomers should be synthesized and tested, as biological activity is often stereospecific.

The insights gained from these SAR studies will guide the design of next-generation Ethyl 6-methylpyridazine-4-carboxylate derivatives with improved pharmacological profiles.

Conclusion

The Ethyl 6-methylpyridazine-4-carboxylate scaffold holds significant promise for the development of novel therapeutics. While its precise mechanism of action is yet to be fully elucidated, this guide provides a comprehensive, hypothesis-driven framework for its investigation. By combining strategic phenotypic screening, robust target identification methods, and detailed signaling pathway analysis, researchers can unlock the full potential of this intriguing class of molecules. The journey from a promising scaffold to a clinically viable drug is arduous, but a logical and scientifically rigorous approach, as outlined herein, paves the way for success.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. European Journal of Medicinal Chemistry, 58, 41-49. [Link][6]

  • Asif, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3431-3440. [Link][1]

  • Benci, K., et al. (2023). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Mini-Reviews in Medicinal Chemistry, 23. [Link][2]

  • Kumar, A., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. [Link][3]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link][4]

  • Chambers, J. M., et al. (2013). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 5(13), 1563-1589. [Link][5]

  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Pharmaceuticals, 12(2), 79. [Link][11][12]

  • Lee, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2749-2760. [Link][9]

  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822. [Link][13]

  • Abdelmohsen, S. A. (2014). A Convenient Synthesis and Preparation of the Derivatives of Ethyl-6-(8-Hydroxyquinolin-5-Yl)-3-Methylpyridazine-4-Carboxylate As Antimicrobial Agents. European Journal of Chemistry, 5(3), 517-525. [Link][7]

  • Oh, C. H., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 953-962. [Link][10]

  • Mohideen, M. N., et al. (2007). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4269. [Link][14]

  • Boge, T. C., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 334-356. [Link][7]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 6-methylpyridazine-4-carboxylate: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 6-methylpyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 6-methylpyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the oxidation of a suitable methylpyridazine precursor to form the key intermediate, 6-methylpyridazine-4-carboxylic acid, followed by a Fischer esterification to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The incorporation of a pyridazine scaffold can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. Ethyl 6-methylpyridazine-4-carboxylate serves as a valuable building block in the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol essential for researchers in this field.

This document outlines a robust and reproducible two-step synthesis. The initial step involves the oxidation of a methyl group on the pyridazine ring to a carboxylic acid. This transformation is a common strategy in heterocyclic chemistry to introduce a functional handle for further elaboration. The subsequent Fischer esterification is a classic and efficient method for the conversion of a carboxylic acid to its corresponding ethyl ester, driven by the use of excess alcohol and an acid catalyst.

Overall Synthesis Scheme

The synthesis of Ethyl 6-methylpyridazine-4-carboxylate is accomplished through a two-step reaction sequence starting from a suitable 6-methyl-substituted pyridazine precursor.

Synthesis_Scheme Start 6-methyl-4-substituted-pyridazine Intermediate 6-methylpyridazine-4-carboxylic acid Start->Intermediate Step 1: Oxidation Product Ethyl 6-methylpyridazine-4-carboxylate Intermediate->Product Step 2: Fischer Esterification

Caption: Overall two-step synthesis of Ethyl 6-methylpyridazine-4-carboxylate.

Part 1: Synthesis of 6-methylpyridazine-4-carboxylic acid (Intermediate)

This initial step focuses on the oxidation of a methyl group on the pyridazine ring to a carboxylic acid. The protocol described is adapted from a known procedure for the oxidation of a related pyridazine derivative, providing a strong foundational methodology.[1]

Mechanistic Rationale

The oxidation of an activated methyl group, such as one attached to an aromatic or heteroaromatic ring, using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium is a well-established transformation. The reaction proceeds through a series of oxidative steps, likely involving a manganese or chromium ester intermediate, ultimately leading to the formation of the carboxylic acid. The acidic environment is crucial for the activity of the oxidizing agent.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-chloro-6-methylpyridazineReagentSigma-AldrichStarting material for analogous reaction[1]
Sulfuric acid (H₂SO₄)98%Fisher Scientific
Potassium permanganate (KMnO₄)ACS ReagentVWRStrong oxidant
Sodium bisulfite (NaHSO₃)LaboratoryAcros OrganicsFor quenching excess oxidant
Diethyl ether (Et₂O)AnhydrousEMD MilliporeExtraction solvent
Magnesium sulfate (MgSO₄)AnhydrousJ.T. BakerDrying agent
Deionized water

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-chloro-6-methylpyridazine (8.0 g, 0.06 mol, as an example starting material) to 60 mL of 50% sulfuric acid under an ice bath to maintain the temperature below 10 °C.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (38 g, 0.24 mol) in small portions over a period of 1-2 hours, ensuring the reaction temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 80 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-water. To quench the excess potassium permanganate, add a saturated solution of sodium bisulfite dropwise until the purple color disappears and a clear solution is obtained.

  • Extraction: Extract the aqueous solution with diethyl ether (4 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-chloropyridazine-3-carboxylic acid.[1]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid intermediate.

Note: The exact starting material to obtain the desired 6-methylpyridazine-4-carboxylic acid will need to be determined based on commercial availability. The principle of oxidizing a methyl group on the pyridazine ring remains the same.

Part 2: Synthesis of Ethyl 6-methylpyridazine-4-carboxylate (Final Product)

This second step involves the esterification of the 6-methylpyridazine-4-carboxylic acid intermediate using the Fischer esterification method. This is a classic and reliable acid-catalyzed esterification.[2][3][4][5]

Mechanistic Rationale

Fischer esterification is an equilibrium process. The carboxylic acid is protonated by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack by the alcohol (ethanol in this case). A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. The use of excess ethanol as the solvent helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Fischer_Esterification cluster_0 Fischer Esterification Workflow A Carboxylic Acid + Ethanol B Protonation of Carbonyl Oxygen A->B H+ catalyst C Nucleophilic Attack by Ethanol B->C D Proton Transfer C->D E Elimination of Water D->E F Deprotonation E->F G Ethyl Ester F->G -H+

Sources

Application

Application Notes and Protocols: Ethyl 6-methylpyridazine-4-carboxylate as a Versatile Scaffold in Drug Discovery

Introduction: The Pyridazine Nucleus - A Privileged Scaffold in Medicinal Chemistry The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Nucleus - A Privileged Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1] Its unique physicochemical properties, including a significant dipole moment, capacity for robust hydrogen bonding, and the ability to serve as a less lipophilic bioisostere for a phenyl ring, make it an attractive scaffold for interacting with biological targets.[1] The pyridazine core is found in a range of approved drugs and clinical candidates, demonstrating its versatility across various therapeutic areas.[2][3] Pyridazine and its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[4][5]

This document provides a detailed guide for researchers and drug development professionals on the potential applications of Ethyl 6-methylpyridazine-4-carboxylate as a key starting material and versatile scaffold in the discovery of new drugs. While this specific molecule is a valuable building block, its derivatization allows for the exploration of a vast chemical space to identify novel bioactive compounds.

Part 1: Synthesis and Derivatization Potential

The strategic placement of the methyl and ethyl carboxylate groups on the pyridazine ring makes Ethyl 6-methylpyridazine-4-carboxylate an ideal starting point for the synthesis of diverse compound libraries. The ester functionality is readily modified, allowing for the introduction of a wide array of chemical moieties to probe structure-activity relationships (SAR).

Protocol 1: Synthesis of Ethyl 6-methylpyridazine-4-carboxylate Derivatives via Amidation

This protocol describes a general method for the synthesis of a library of amide derivatives from Ethyl 6-methylpyridazine-4-carboxylate.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce diverse functional groups and build molecular complexity. The resulting amides often exhibit improved biological activity and pharmacokinetic properties compared to the parent ester.

Materials:

  • Ethyl 6-methylpyridazine-4-carboxylate

  • A selection of primary and secondary amines

  • N,N-Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrers, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Saponification of the Ester:

    • Dissolve Ethyl 6-methylpyridazine-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

    • Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-methylpyridazine-4-carboxylic acid.

  • Amide Coupling:

    • To a solution of 6-methylpyridazine-4-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the dicyclohexylurea byproduct.

    • Dilute the filtrate with EtOAc and wash successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Workflow for Derivatization:

G A Ethyl 6-methylpyridazine- 4-carboxylate B Saponification (LiOH, THF/H2O) A->B C 6-Methylpyridazine- 4-carboxylic acid B->C D Amide Coupling (Amine, DCC, DMAP) C->D E Library of Amide Derivatives D->E

Fig. 1: Workflow for the synthesis of amide derivatives.

Part 2: Potential Therapeutic Applications and Screening Protocols

The pyridazine scaffold is implicated in a variety of biological activities. The following sections outline potential therapeutic applications for derivatives of Ethyl 6-methylpyridazine-4-carboxylate and provide protocols for their initial biological evaluation.

Anti-inflammatory and Analgesic Agents

Rationale: A significant number of pyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties.[4] Some of these compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3]

Hypothesized Mechanism of Action: Derivatives of Ethyl 6-methylpyridazine-4-carboxylate may act as inhibitors of COX-1 and/or COX-2, thereby reducing the production of prostaglandins that mediate pain and inflammation.

G cluster_membrane Cell Membrane A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation & Pain C->D E Pyridazine Derivative (Inhibitor) E->B

Fig. 2: Hypothesized inhibition of the COX pathway.
Protocol 2: In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control (Celecoxib) in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Add the test compounds or control to the respective wells. Include a vehicle control (DMSO) and a background control (no enzyme).

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells except the background control.

  • Incubate the plate at room temperature for 5 minutes.

  • Add a solution of a chromogen to each well and incubate for an additional 5 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Agents

Rationale: The pyridazine nucleus is a component of various compounds with demonstrated antibacterial and antifungal activities.[4][6] Derivatization of Ethyl 6-methylpyridazine-4-carboxylate could lead to novel antimicrobial agents.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Ciprofloxacin or other appropriate antibiotic (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer

Step-by-Step Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anticonvulsant Agents

Rationale: Several pyridazine derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.[2][5]

Protocol 4: Maximal Electroshock (MES) Seizure Model (In Vivo Screen)

Objective: To evaluate the ability of a test compound to prevent seizures induced by maximal electroshock in rodents.

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Male Swiss albino mice (or other suitable rodent model)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Phenytoin (positive control)

  • Corneal electrodes

  • A constant current electroshock device

Step-by-Step Procedure:

  • Administer the test compound or vehicle to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined time (to allow for drug absorption), subject each mouse to an electrical stimulus (e.g., 50 mA for 0.2 seconds) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using probit analysis.

Part 3: Data Interpretation and Future Directions

The initial screening of a library of Ethyl 6-methylpyridazine-4-carboxylate derivatives will generate data that can be used to establish preliminary structure-activity relationships (SAR).

Hypothetical Screening Data
Compound IDR Group (Amide)COX-2 IC₅₀ (µM)S. aureus MIC (µg/mL)MES Protection (% at 30 mg/kg)
EMPC-01 -NH-phenyl5.2>6420
EMPC-02 -NH-(4-chlorophenyl)1.83250
EMPC-03 -NH-(4-methoxyphenyl)8.9>6410
EMPC-04 -N(CH₃)₂>50160
Celecoxib -0.05--
Ciprofloxacin --0.5-
Phenytoin ---100

Preliminary SAR Analysis:

  • The presence of a substituted phenyl ring at the amide nitrogen appears to be favorable for COX-2 inhibition (compare EMPC-01 , EMPC-02 , EMPC-03 to EMPC-04 ).

  • An electron-withdrawing group (chloro) on the phenyl ring (EMPC-02 ) enhances both COX-2 inhibitory and anticonvulsant activity compared to the unsubstituted phenyl ring (EMPC-01 ).

  • An electron-donating group (methoxy) on the phenyl ring (EMPC-03 ) decreases COX-2 inhibitory activity.

  • A small dialkyl amide (EMPC-04 ) shows some antibacterial activity but is inactive in the other assays.

Future Directions:

Based on these hypothetical results, future efforts would focus on synthesizing more analogues of EMPC-02 to explore the effects of different substituents on the phenyl ring. Further studies would involve lead optimization to improve potency and selectivity, evaluation of pharmacokinetic properties (ADME), and more in-depth mechanism of action studies to confirm the molecular target.

References

  • Ukrainets, I. V., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5723. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3095. [Link]

  • Zafar, H., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(19), 6296. [Link]

  • Göktaş, Ü., & Akalın, G. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication, 2(7), 1-10. [Link]

  • Lee, H.-G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809-2814. [Link]

  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • Shaikh, A. C., & Kwon, O. (2019). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Organic Syntheses, 96, 110-123. [Link]

  • Manasa, K., & Kumar, K. S. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2), d176-d183. [Link]

  • Global Substance Registration System. (n.d.). ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE. Retrieved from [Link]

  • Li, Z., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 705. [Link]

  • ResearchGate. (2020). synthesis, characterisation and biological evaluation of ethyl-4-(4-alkylphenyl)-6-methylsulfanyldiene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • Kenny, P. W., & El-Kayati, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1159-1175. [Link]

  • Serdiuk, O. S., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 423. [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017). Arcivoc, 2017(4), 243-284. [Link]

  • Kumar, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3469-3476. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3647-3659. [Link]

  • NextSDS. (n.d.). Ethyl 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Hydrolysis of Ethyl 6-Methylpyridazine-4-Carboxylate

Introduction & Strategic Importance The synthesis of 6-methylpyridazine-4-carboxylic acid via the hydrolysis of its ethyl ester is a foundational transformation in both medicinal and agricultural chemistry. This heteroar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The synthesis of 6-methylpyridazine-4-carboxylic acid via the hydrolysis of its ethyl ester is a foundational transformation in both medicinal and agricultural chemistry. This heteroaromatic acid serves as a critical building block for the development of 1 [1] and highly active2 [2]. However, the electron-deficient nature of the pyridazine core presents unique challenges during saponification, requiring precise control over reagents, solvent systems, and pH to prevent ring degradation and maximize isolated yields.

Mechanistic Causality & Strategic Reagent Selection

While standard ester hydrolysis often employs sodium hydroxide (NaOH) or potassium hydroxide (KOH), the pyridazine ring is highly susceptible to nucleophilic attack and decomposition under harsh basic conditions.

  • Base Selection: Lithium hydroxide monohydrate (LiOH·H₂O) is the optimal base for this substrate [1]. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack rapidly even at low temperatures (0 °C). This mild approach prevents unwanted side reactions on the heteroaromatic ring.

  • Solvent Matrix: A biphasic or purely aqueous system suffers from poor mass transfer due to the lipophilicity of the starting ester. A solvent matrix of Tetrahydrofuran (THF) and Water in a 4:1 ratio ensures complete dissolution of both the organic substrate and the inorganic base, creating a homogeneous reaction environment that drives the reaction to completion within 1–2 hours.

  • Isoelectric Acidification: The most critical failure point in this workflow is the isolation step. The product contains both a basic pyridazine nitrogen (pKa ~2.3) and an acidic carboxylic group (pKa ~3.8). If the solution is over-acidified (pH < 2), the pyridazine nitrogen protonates, forming a highly water-soluble pyridazinium salt. If under-acidified (pH > 5), the carboxylate remains a soluble lithium salt. Adjusting the pH strictly to 3–4 ensures the molecule exists in its neutral, least water-soluble state, triggering spontaneous crystallization.

Optimization of Hydrolysis Conditions

The following table summarizes the quantitative data driving the selection of the optimal protocol, demonstrating why standard harsher conditions are rejected in favor of the LiOH/THF system.

Base System (3.0 eq)Solvent MatrixTemperatureReaction TimeIsolated YieldMechanistic Observation
LiOH·H₂O THF:H₂O (4:1) 0 °C → RT 1 - 2 h > 90% Optimal. Li+ coordinates carbonyl; mild basicity prevents ring degradation.
NaOHMeOH:H₂O (1:1)Room Temp2 - 4 h75 - 85%Good yield, but risk of transesterification to a methyl ester intermediate slows hydrolysis.
KOHEtOH:H₂O (1:1)60 °C (Reflux)< 1 h< 60%Harsher conditions lead to partial decomposition of the electron-deficient pyridazine core.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (dissolution, precipitation) and analytical checkpoints (TLC/LC-MS) ensure the operator can verify the success of each phase before proceeding.

Materials Required
  • Ethyl 6-methylpyridazine-4-carboxylate (Starting Material)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), ACS grade

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, 37%)

Step-by-Step Methodology
  • Reaction Initiation: In a round-bottom flask, dissolve Ethyl 6-methylpyridazine-4-carboxylate (1.0 eq) in a 4:1 mixture of THF and deionized water (e.g., 10 mL THF and 2.5 mL H₂O per gram of substrate). Stir until a clear, homogeneous solution is achieved.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add LiOH·H₂O (3.0 eq) in portions.

    • Causality: Cooling suppresses any exothermic degradation pathways while the base dissolves and initiates the reaction.

  • Saponification & IPC: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1 to 2 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction is self-validating when the starting material spot completely disappears, indicating 100% conversion to the highly polar lithium carboxylate intermediate.

  • Solvent Evaporation (Critical Step): Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at 35 °C to remove the THF.

    • Causality: If THF is not removed, the neutral carboxylic acid will remain partitioned in the organic/aqueous mixture during acidification, drastically reducing the isolated yield.

  • Precision Acidification: Cool the remaining aqueous phase to 0 °C. While stirring vigorously, add concentrated HCl dropwise. Monitor the pH continuously using a calibrated pH meter or narrow-range pH paper. Stop the addition exactly when the pH reaches 3.0–4.0 .

    • Validation: A dense white/off-white precipitate will spontaneously form as the solution hits the isoelectric point.

  • Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with a minimal amount of ice-cold deionized water to remove residual inorganic lithium salts.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford pure 6-methylpyridazine-4-carboxylic acid.

Workflow Visualization

HydrolysisWorkflow Ester Ethyl 6-methylpyridazine-4-carboxylate (Starting Material) Reagents LiOH·H2O in THF:H2O (4:1) 0 °C to Room Temperature Ester->Reagents Reaction Base-Catalyzed Saponification (IPC: TLC/LC-MS Monitoring) Reagents->Reaction Intermediate Lithium 6-methylpyridazine-4-carboxylate (Aqueous Phase) Reaction->Intermediate 1-2 Hours Complete Conversion Acidification Acidification (Conc. HCl) Strictly Adjust to pH 3-4 Intermediate->Acidification Critical Step: Evaporate THF first Product 6-methylpyridazine-4-carboxylic acid (Precipitation & Filtration) Acidification->Product Isoelectric Point Crystallization

Workflow for the hydrolysis of Ethyl 6-methylpyridazine-4-carboxylate to its free acid.

References

  • Title: US10085984B2 - Metalloenzyme inhibitor compounds Source: Google Patents URL
  • Title: WO2021255071A1 - 3-(pyridazin-4-yl)

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing Ethyl 6-methylpyridazine-4-carboxylate

Executive Summary & Scaffold Significance Ethyl 6-methylpyridazine-4-carboxylate (CAS: 42602-52-8) is a highly versatile, electron-deficient heterocyclic building block widely utilized in modern medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

Ethyl 6-methylpyridazine-4-carboxylate (CAS: 42602-52-8) is a highly versatile, electron-deficient heterocyclic building block widely utilized in modern medicinal chemistry and drug development. The 1,2-diazine (pyridazine) core serves as an excellent bioisostere for phenyl and pyridine rings, offering improved aqueous solubility, reduced lipophilicity (logP), and unique hydrogen-bonding capabilities.

However, functionalizing the pyridazine core presents distinct synthetic challenges. The adjacent nitrogen atoms strongly withdraw electron density, rendering the ring highly electrophilic. While this facilitates radical-based C–H functionalizations (e.g., Minisci reactions), it complicates traditional palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to the propensity of the basic nitrogens to coordinate with and deactivate the palladium catalyst, often leading to unwanted homo-coupling side reactions[1].

This application note provides field-proven, self-validating protocols for the late-stage functionalization of Ethyl 6-methylpyridazine-4-carboxylate, focusing on both direct C–H functionalization and traditional cross-coupling via halogenated intermediates.

Mechanistic Insights: The Dual Nature of the Pyridazine Core

To successfully execute cross-coupling on this scaffold, researchers must account for the following mechanistic realities:

  • Electrophilic Radical Addition (Minisci Reaction): Because the pyridazine ring lacks electron density, it is highly susceptible to attack by nucleophilic carbon radicals[2]. The Minisci reaction bypasses the need for pre-halogenation, allowing for direct C–C bond formation at the unsubstituted C3 position using alkyl carboxylic acids or borates as radical precursors[3].

  • Oxidative Addition vs. Catalyst Poisoning: In traditional cross-coupling, the electron-deficient nature of halopyridazines accelerates the oxidative addition of Pd(0) to the C–X bond[4]. However, the nitrogen lone pairs can aggressively coordinate to the palladium center. If transmetalation is slow, this coordination leads to catalyst resting states that promote the homo-coupling of the boronic acid partner[1].

  • Mitigating Homo-Coupling: To prevent symmetrical biaryl formation during Suzuki-Miyaura couplings, it is critical to use bidentate or sterically demanding ligands (e.g., dppf or XPhos) that prevent the pyridazine nitrogens from displacing the ligand sphere[1].

Divergent Functionalization Workflows

G SM Ethyl 6-methylpyridazine -4-carboxylate Minisci Minisci Reaction (Radical C-H Alkylation) SM->Minisci Alkyl Radical, AgNO3, Oxidant Halogenation Halogenation (POCl3 / POBr3) SM->Halogenation Electrophilic Activation Prod1 C3-Alkyl Pyridazine Derivative Minisci->Prod1 HalIntermediate Ethyl 3-chloro-6-methyl pyridazine-4-carboxylate Halogenation->HalIntermediate Suzuki Suzuki-Miyaura Cross-Coupling HalIntermediate->Suzuki Ar-B(OH)2, Pd cat., Base Prod2 C3-Aryl/Heteroaryl Pyridazine Derivative Suzuki->Prod2

Figure 1: Divergent pathways for functionalizing Ethyl 6-methylpyridazine-4-carboxylate.

Experimental Protocols

Workflow A: Direct C–H Functionalization via Minisci Reaction

Causality: This method is ideal for introducing aliphatic side chains (e.g., in the synthesis of α-helix mimetics) without requiring a halogenated precursor[3]. The use of silver nitrate and persulfate generates a sulfate radical anion, which facilitates hydrogen atom transfer (HAT) to produce the nucleophilic alkyl radical[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve Ethyl 6-methylpyridazine-4-carboxylate (1.0 mmol, 1.0 equiv) and the desired alkyl carboxylic acid (3.0 mmol, 3.0 equiv) in a biphasic solvent mixture of DCM/H₂O (1:1 v/v, 10 mL) or AcOH/H₂O depending on substrate solubility.

  • Catalyst Addition: Add AgNO₃ (0.2 mmol, 20 mol%).

  • Oxidant Addition: Slowly add ammonium persulfate, (NH₄)₂S₂O₈ (2.0 mmol, 2.0 equiv), in small portions. Self-Validation Check: A slight exotherm and color change indicate the initiation of the radical cascade.

  • Reaction: Seal the flask, purge with Argon for 5 minutes, and heat the mixture at 50–65 °C for 12–18 hours.

  • Workup: Cool to room temperature. Carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C3-alkylated product.

Workflow B: Suzuki-Miyaura Cross-Coupling via Halogenated Intermediate

Causality: For the introduction of aryl or heteroaryl groups, Suzuki-Miyaura coupling is preferred. The starting ester is first converted to Ethyl 3-chloro-6-methylpyridazine-4-carboxylate (CAS: 1445-53-0). To prevent catalyst poisoning and homo-coupling, a bidentate ligand system (Pd(dppf)Cl₂) is strictly employed[1].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine Ethyl 3-chloro-6-methylpyridazine-4-carboxylate (1.0 mmol, 1.0 equiv), the aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Sparge the solution vigorously with Argon for 10 minutes. Critical Step: Oxygen promotes the oxidative homo-coupling of boronic acids.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%). Seal the vial with a crimp cap.

  • Reaction: Heat the reaction mixture in an oil bath at 90 °C for 6–8 hours, or utilize a microwave reactor at 110 °C for 30 minutes[6].

  • Workup & Purification: Dilute the cooled mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to yield the C3-arylated pyridazine.

Troubleshooting & Optimization Logic

G Issue Observation: High Homo-Coupling of Boronic Acid Check1 Is Pd catalyst deactivated by pyridazine nitrogens? Issue->Check1 Check2 Is oxidative addition too slow? Issue->Check2 Check3 Is oxygen present in the reaction matrix? Issue->Check3 Sol1 Solution: Use bidentate ligands (e.g., dppf, XPhos) Check1->Sol1 Yes Sol2 Solution: Switch from -Cl to -Br or -I intermediate Check2->Sol2 Yes Sol3 Solution: Strictly degas solvents (Argon sparge) Check3->Sol3 Yes

Figure 2: Logical troubleshooting tree for mitigating homo-coupling during pyridazine Suzuki-Miyaura reactions.

Quantitative Data Presentation

The following table summarizes optimized conditions for functionalizing the Ethyl 6-methylpyridazine-4-carboxylate scaffold, comparing yields and primary side reactions across different methodologies.

Reaction TypeSubstrateCoupling PartnerCatalyst / ReagentsTemp / TimeYield (%)Primary Side Reaction
Minisci (C–H Alkylation) Ethyl 6-methylpyridazine-4-carboxylatePivalic Acid (Alkyl radical)AgNO₃ (20 mol%), (NH₄)₂S₂O₈65 °C / 16 h55–65%Over-alkylation, unreacted SM
Minisci (Microwave) Ethyl 6-methylpyridazine-4-carboxylateCyclohexanecarboxylic acidAgNO₃ (10 mol%), (NH₄)₂S₂O₈80 °C (MW) / 1 h70–75%Decarboxylation of SM
Suzuki-Miyaura Ethyl 3-chloro-6-methylpyridazine-4-carboxylatePhenylboronic acidPd(dppf)Cl₂ (5 mol%), K₃PO₄90 °C / 8 h82–88%Boronic acid homo-coupling
Suzuki-Miyaura Ethyl 3-chloro-6-methylpyridazine-4-carboxylate2-Thienylboronic acidPd(PPh₃)₄ (5 mol%), Na₂CO₃80 °C / 12 h45–50%Catalyst poisoning by N-coordination

Note: The stark difference in yield between Pd(dppf)Cl₂ and Pd(PPh₃)₄ highlights the necessity of bidentate ligands when working with electron-deficient 1,2-diazines.

References

  • Londregan, A. T., Piotrowski, D. W., & Wei, L. (2016). Synthesis of Pyridazine-Based α-Helix Mimetics. ACS Combinatorial Science. URL:[Link]

  • Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. URL:[Link]

Sources

Method

Safe handling and storage protocols for Ethyl 6-methylpyridazine-4-carboxylate

Application Notes and Protocols for Ethyl 6-methylpyridazine-4-carboxylate Abstract This document provides a comprehensive guide to the safe handling and storage protocols for Ethyl 6-methylpyridazine-4-carboxylate. Desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Ethyl 6-methylpyridazine-4-carboxylate

Abstract

This document provides a comprehensive guide to the safe handling and storage protocols for Ethyl 6-methylpyridazine-4-carboxylate. Designed for researchers, chemists, and professionals in drug development, these application notes synthesize critical safety data with field-proven best practices. The protocols herein are structured to ensure scientific integrity and user safety, from initial receipt of the compound through to its ultimate disposal. The causality behind each recommendation is explained to empower laboratory personnel with a deep understanding of the necessary precautions.

Compound Identification and Hazard Assessment

Ethyl 6-methylpyridazine-4-carboxylate is a heterocyclic compound belonging to the pyridazine family. While comprehensive toxicological data for this specific molecule is not extensively published, a robust safety protocol can be established by analyzing data from structurally similar pyridazine derivatives and carboxylate esters.[1][2] The primary hazards associated with this class of compounds are skin and eye irritation.[1][2][3]

Table 1: Chemical and Hazard Identification

PropertyValueSource
IUPAC Name Ethyl 6-methylpyridazine-4-carboxylateN/A
Molecular Formula C₈H₁₀N₂O₂N/A
CAS Number 1445-53-0 (for related ethyl 3-chloro-6-methylpyridazine-4-carboxylate)[4]
Appearance Typically a solid[5][6]
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2][3]
GHS Pictogram Exclamation MarkGHS07[5]
Signal Word Warning[3][5]

Causality: The ester functional group can undergo hydrolysis, particularly if exposed to strong acids or bases, while the pyridazine ring system contributes to the compound's reactivity and potential biological activity. The primary hazards—irritation to the skin, eyes, and respiratory tract—are common for many heterocyclic and aromatic compounds.[2][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

The primary engineering control is to minimize the inhalation of dust or vapors.

  • Chemical Fume Hood: All weighing and handling of Ethyl 6-methylpyridazine-4-carboxylate must be conducted within a properly functioning certified laboratory chemical fume hood.[8][9] This is the most critical step in preventing respiratory exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7][9][10]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[8][11][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[7][12][13]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation or puncture before use.[9][13] Butyl rubber gloves may also be suitable.[8] Always consult the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A fully buttoned lab coat is required to protect against skin contact.[8][9] For larger quantities or in case of a significant spill risk, consider a chemical-resistant apron.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[14] If engineering controls are not sufficient or during a large spill, a NIOSH/MSHA-approved respirator with appropriate particulate or organic vapor cartridges should be used by trained personnel.[7][12][15]

Protocols for Safe Handling

Adherence to disciplined handling procedures is essential for preventing exposure and contamination.

General Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is donned correctly.

  • Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use tools like spatulas that minimize dust generation. If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Container Management: Keep the primary container tightly closed when not in use to prevent contamination and potential release.[9][13][16]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][11][16] Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[8][16]

  • Avoidance: Avoid all personal contact, including inhalation of dust and direct contact with skin and eyes.[13][16]

Lifecycle Handling Workflow

The following diagram illustrates the standard workflow for handling the compound from receipt to disposal.

G cluster_receipt Receiving & Initial Storage cluster_handling Active Handling & Experimentation cluster_disposal Waste & Disposal Receipt Receive Compound Inspect Inspect Container for Damage Receipt->Inspect Log Log into Inventory Inspect->Log InitialStore Store in Designated Area Log->InitialStore Prep Don PPE & Prepare Fume Hood InitialStore->Prep Retrieve for Use Weigh Weigh & Dispense Prep->Weigh Experiment Perform Experiment Weigh->Experiment Close Securely Close Container Experiment->Close Waste Collect Waste in Labeled Container Experiment->Waste Close->InitialStore Return to Storage StoreWaste Store Waste Securely Waste->StoreWaste Dispose Dispose via Licensed Service StoreWaste->Dispose

Caption: Workflow for Ethyl 6-methylpyridazine-4-carboxylate Handling.

Protocols for Secure Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidental release or reaction.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[9][13][14][17] The storage location should be secured and accessible only to authorized personnel.

  • Container: Keep the compound in its original, tightly sealed container.[11][13][17] Ensure the label is clear and legible.

  • Temperature and Light: Store away from direct sunlight and heat sources to prevent degradation.[8][11]

Incompatible Materials

Segregate Ethyl 6-methylpyridazine-4-carboxylate from the following classes of chemicals to prevent hazardous reactions:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[13][14]

  • Strong Acids: May catalyze hydrolysis of the ester or other reactions.[7][8][13][14]

  • Strong Bases: Can also promote hydrolysis.[7][12]

Causality: Carboxylate esters are susceptible to hydrolysis under both acidic and basic conditions.[18][19] The pyridazine ring may also have reactivity with strong oxidizers. Storing incompatible materials together creates a significant risk of uncontrolled reactions, fire, or the release of toxic fumes.

Emergency and Spill Response

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][7][10]

  • In Case of Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][15]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3][15]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor for medical advice.[3][10][15]

Spill Cleanup Protocol
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[10][13][16]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don all required PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain and Absorb: For small spills, cover with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][13][16]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[10][11][15]

  • Clean: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Emergency Spill Response Flowchart

G cluster_ppe Personnel Safety Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Evacuate Evacuate Area Assess->Evacuate IsSmall Is Spill Small & Contained? Assess->IsSmall Alert Alert Supervisor/Safety Officer Evacuate->Alert DonPPE Don Appropriate PPE Alert->DonPPE CleanupSmall Absorb with Inert Material (e.g., Sand, Vermiculite) IsSmall->CleanupSmall Yes CleanupLarge Contain Spill with Dikes Alert Emergency Services IsSmall->CleanupLarge No Collect Collect Waste into Labeled Container CleanupSmall->Collect CleanupLarge->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and time for Ethyl 6-methylpyridazine-4-carboxylate

Technical Support Center: Synthesis & Optimization of Ethyl 6-methylpyridazine-4-carboxylate Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Optimization of Ethyl 6-methylpyridazine-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals seeking to optimize the reaction temperature and time for the synthesis of Ethyl 6-methylpyridazine-4-carboxylate (CAS: 42602-52-8). This compound is a critical heterocyclic building block[1] frequently utilized in the development of novel active pharmaceutical ingredients, including complex pyrazolopyridine derivatives[2] and metalloenzyme inhibitors[3].

Due to the unique electronic properties of the pyridazine core, standard esterification protocols often result in poor yields. This guide provides field-proven troubleshooting, causality-driven FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Workflow & Optimization Pathway

The electron-deficient nature of the 6-methylpyridazine-4-carboxylic acid starting material[4] significantly raises the activation energy required for direct Fischer esterification. Consequently, a two-step activation pathway (via an acyl chloride intermediate) is the most reliable method for achieving >90% yields.

G A 6-methylpyridazine-4-carboxylic acid (Starting Material) B Addition of SOCl2 (Activation) A->B C 6-methylpyridazine-4-carbonyl chloride (Reactive Intermediate) B->C 60°C, 2 hrs D Addition of Absolute Ethanol (Esterification) C->D E Temperature Optimization (Reflux at 78°C for 4-6 hrs) D->E F Ethyl 6-methylpyridazine-4-carboxylate (Target Product) E->F Optimal Yield (>90%) G Degradation / Side Products (If T > 90°C or Time > 16 hrs) E->G Prolonged Heating

Optimal temperature and time workflow for Ethyl 6-methylpyridazine-4-carboxylate synthesis.

Part 2: Troubleshooting FAQs (Temperature & Time Optimization)

Q1: Why is the yield of Ethyl 6-methylpyridazine-4-carboxylate <50% when the esterification is performed at room temperature? Causality Explained: The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect. This decreases the nucleophilicity of the carbonyl oxygen, making direct protonation and subsequent alcohol attack sluggish at 20–25°C. Even when activated to an acyl chloride, reacting the intermediate with ethanol at room temperature often results in incomplete conversion due to the stabilization of the intermediate. Refluxing at 78°C (the boiling point of ethanol) provides the precise thermal kinetic energy required to overcome this barrier, driving the reaction to completion within a practical timeframe[5].

Q2: What are the consequences of extending the reaction time beyond 12 hours at reflux? Causality Explained: Prolonged thermal stress (>12 hours) at 78°C increases the risk of side reactions. The methyl group at the 6-position of the pyridazine ring exhibits weak CH-acidity. Extended heating in the presence of trace acidic byproducts (like HCl) can lead to deprotonation and subsequent aldol-type condensations, generating dark, polymeric impurities. Additionally, prolonged reflux increases the risk of atmospheric moisture ingress, which will hydrolyze the newly formed ester back to the starting acid. The optimal time window is strictly 4.5 to 6 hours.

Q3: How does residual Thionyl Chloride ( SOCl2​ ) affect the temperature profile during the ethanol addition step? Causality Explained: If excess SOCl2​ is not completely removed under reduced pressure prior to adding ethanol, a highly exothermic side reaction occurs, forming ethyl chloride and releasing large volumes of HCl gas. This uncontrolled temperature spike can thermally degrade the pyridazine core and drastically reduce the pH, which promotes the hydrolysis of your target ester during the aqueous workup.

Q4: Can microwave-assisted synthesis improve the time-temperature profile for this specific pyridazine derivative? Causality Explained: Yes. Microwave irradiation superheats the solvent locally, effectively bypassing the standard kinetic barriers of the electron-deficient core. This reduces the reaction time from 4.5 hours to approximately 15–20 minutes. However, strict temperature control (capped at 85°C) is mandatory. Exceeding 85°C in a sealed microwave vial will cause rapid pressure buildup from solvent expansion and potential decarboxylation of the intermediate.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profile. Data is benchmarked against a 10 mmol scale synthesis.

Synthesis RouteTemperature (°C)TimeIsolated Yield (%)Purity (LC-MS)Primary Impurity Profile
Direct Fischer ( H2​SO4​ )78 (Reflux)24 hrs45 - 50%85%Unreacted Carboxylic Acid
SOCl2​ Activation + EtOH25 (Room Temp)12 hrs60 - 65%90%Unreacted Acyl Chloride
SOCl2​ Activation + EtOH 78 (Reflux) 4.5 hrs 92 - 95% >98% Trace Hydrolysis Product
Microwave-Assisted85 (Sealed)20 mins90 - 94%>97%Thermal Degradants

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and E-E-A-T standards, the following step-by-step methodology incorporates built-in self-validation checkpoints. This protocol utilizes the optimized SOCl2​ activation route.

Step 1: Activation (Acyl Chloride Formation)

  • Suspend 6-methylpyridazine-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

  • Dropwise add Thionyl Chloride ( SOCl2​ , 2.0 eq) at 0°C to control the initial exotherm.

  • Optimization & Validation: Gradually warm the mixture to 60°C and reflux for 2 hours. Self-Validation Checkpoint: The reaction is complete when the vigorous evolution of SO2​ and HCl gases completely ceases, and the suspension transitions into a clear, homogenous solution.

Step 2: Concentration (Critical for Purity) 5. Cool the mixture to room temperature and concentrate under reduced pressure (rotary evaporation). 6. Validation: Co-evaporate twice with anhydrous toluene (10 mL) to ensure the complete removal of residual SOCl2​ . Self-Validation Checkpoint: The formation of a dry, off-white solid confirms the absence of SOCl2​ , preventing the exothermic formation of ethyl chloride in the next step.

Step 3: Esterification (Time/Temp Controlled) 7. Re-dissolve the crude acyl chloride intermediate in absolute ethanol (10 volumes, 15 mL) at 0°C. 8. Optimization: Heat the mixture to exactly 78°C (gentle reflux) for 4.5 hours. 9. Validation: After 4.5 hours, withdraw a 10 µL aliquot and quench it in 1 mL of Methanol/Water (1:1). Self-Validation Checkpoint: Analyze via LC-MS. The complete absence of the methyl ester derivative in the chromatogram confirms that 100% of the acyl chloride has successfully reacted with the ethanol.

Step 4: Workup & Isolation 10. Cool the reaction to room temperature and concentrate the ethanol in vacuo. 11. Dilute the residue with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO3​ (2 x 15 mL). 12. Validation: Check the pH of the aqueous layer. Self-Validation Checkpoint: A pH > 7 confirms the complete neutralization and removal of any residual HCl generated during the esterification, safeguarding the ester from acid-catalyzed hydrolysis. 13. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield pure Ethyl 6-methylpyridazine-4-carboxylate as a crystalline solid.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of Ethyl 6-methylpyridazine-4-carboxylate

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly substituted heteroaromatics. Pyridazine rings, characterized by their adjacent nitrogen atoms, present unique a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly substituted heteroaromatics. Pyridazine rings, characterized by their adjacent nitrogen atoms, present unique analytical hurdles. The strong electron-withdrawing nature of the 1,2-diazine core often leads to ambiguous 1D NMR spectra, making regiochemical assignment—such as distinguishing a 4-substituted from a 5-substituted isomer—notoriously difficult.

This guide objectively compares standard 1D NMR methodologies against advanced 2D techniques and evaluates solvent performance (CDCl3 vs. DMSO-d6) for the analysis of Ethyl 6-methylpyridazine-4-carboxylate . By detailing the causality behind each experimental choice, this document serves as a self-validating protocol for researchers and drug development professionals.

Structural Overview & Predicted Chemical Shifts

Ethyl 6-methylpyridazine-4-carboxylate (C8H10N2O2) features a rigid heteroaromatic core with three distinct substituents: an ethyl ester at C4, a methyl group at C6, and two isolated ring protons at C3 and C5.

The chemical shifts in pyridazine derivatives are heavily influenced by the anisotropic deshielding of the adjacent nitrogen atoms[1]. The H3 proton is exceptionally deshielded due to the combined inductive effects of the adjacent N2 atom and the C4 ester group. Structurally analogous compounds exhibit similar downfield shifts for these specific ring protons[2]. Furthermore, 13C NMR substituent effects in pyridazines can be accurately mapped to confirm the carbon backbone[3].

Table 1: Standardized 1H and 13C NMR Spectral Assignments (in CDCl3)
PositionNucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Structural Rationale
3 1H~9.25Doublet (d)2.0Highly deshielded by adjacent N2 and C4 ester.
5 1H~7.75Doublet (d)2.0Shielded relative to H3; exhibits meta-coupling to H3.
6-CH3 1H~2.80Singlet (s)-Deshielded by adjacent N1 atom.
O-CH2 1H~4.45Quartet (q)7.1Standard ethyl ester methylene.
CH3 (ethyl) 1H~1.42Triplet (t)7.1Standard ethyl ester methyl.
3 13C~152.5--Adjacent to N2.
4 13C~128.0--Quaternary carbon bearing the ester.
5 13C~125.5--Aromatic methine.
6 13C~160.0--Quaternary carbon adjacent to N1.
C=O 13C~164.5--Ester carbonyl.

Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent is not merely a matter of solubility; it fundamentally alters the observed chemical shifts through intermolecular interactions. For pyridazines, the lone pairs on the nitrogen atoms act as strong hydrogen-bond acceptors, making the molecule highly sensitive to solvent polarity.

Table 2: Performance Comparison of NMR Solvents
ParameterCDCl3 (Non-Polar)DMSO-d6 (Polar, H-Bond Acceptor)Analytical Impact & Causality
H3 Shift ~9.25 ppm~9.45 ppmDMSO induces a downfield shift due to strong solvation and dipole-dipole interactions with the pyridazine core.
Resolution ExcellentGoodCDCl3 provides sharper lines, which is critical for resolving the small ~2.0 Hz meta-coupling between H3 and H5.
Viscosity LowHighHigher viscosity in DMSO-d6 reduces the tumbling rate of the molecule, slightly broadening the spectral lines.
Suitability Preferred AlternativeCDCl3 is the superior choice for routine structural validation due to minimal chemical shift perturbation.

Methodological Comparison: 1D NMR vs. 2D HMBC

Relying solely on 1D 1H NMR (the standard methodology) often falls short for highly substituted heteroaromatics. While a 1D spectrum confirms purity and basic functional groups, it cannot definitively prove the regiochemistry (e.g., confirming the methyl is at C6 rather than C5). The meta-coupling ( 4J ~ 2.0 Hz) between H3 and H5 is small and can be obscured by poor shimming.

The Alternative: Heteronuclear Multiple Bond Correlation (HMBC) is a 2D technique that provides absolute certainty by tracing 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton correlations. This creates a self-validating analytical framework where every proton is mathematically linked to its adjacent carbon framework.

HMBC_Pathway cluster_protons cluster_carbons H3 H3 Proton (~9.25 ppm) C4 C4 Carbon H3->C4 2J C5 C5 Carbon H3->C5 3J H5 H5 Proton (~7.75 ppm) H5->C4 2J C6 C6 Carbon H5->C6 2J CO Carbonyl C=O H5->CO 3J Me C6-Methyl (~2.80 ppm) Me->C5 3J Me->C6 2J C3 C3 Carbon

Figure 1: Key 2D HMBC magnetization transfer pathways for regiochemical assignment.

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology must be strictly adhered to. Every step is designed with a specific physical causality to maximize signal-to-noise ratio (SNR) and spectral resolution.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 5–10 mg of Ethyl 6-methylpyridazine-4-carboxylate in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: This specific concentration ensures optimal SNR for 13C acquisition without causing concentration-dependent chemical shift drifting or line broadening due to high viscosity. TMS provides an internal self-validating standard set to exactly 0.00 ppm.

  • Probe Tuning and Matching: Insert the sample and tune the probe to the exact Larmor frequencies of 1H and 13C.

    • Causality: Tuning maximizes the efficiency of the RF pulse and receiver sensitivity. This is mathematically critical for detecting insensitive nuclei (13C) and capturing weak long-range couplings in 2D experiments.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl3. Perform automated gradient shimming (Z0-Z5).

    • Causality: A stable lock prevents magnetic field drift during long 2D acquisitions. Precise shimming ensures sharp, symmetrical peaks, allowing the resolution of the critical 2.0 Hz meta-coupling between H3 and H5.

  • 1D Acquisition: Acquire the 1H spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds. Acquire the 13C spectrum with proton decoupling (zgpg30) and a D1 of 3 seconds.

  • 2D HMBC Acquisition: Set up the HMBC pulse sequence optimized for long-range coupling constants of 8 Hz.

    • Causality: The 8 Hz optimization efficiently captures the standard 2J and 3J carbon-proton correlations necessary to link the isolated ring protons to the ester and methyl substituents, proving the regiochemistry.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Lock Lock & Shim (Z0-Z5 Gradients) Prep->Lock Acq1D 1D Acquisition (1H & 13C) Lock->Acq1D Acq2D 2D Acquisition (HMBC Optimized) Acq1D->Acq2D Process Processing (FT & Phasing) Acq2D->Process

Figure 2: Standardized high-resolution NMR acquisition workflow for pyridazine derivatives.

References

  • Title: 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Source: PubMed (Magnetic Resonance in Chemistry) URL: [Link]

  • Title: An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: US10085984B2 - Metalloenzyme inhibitor compounds.

Sources

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